molecular formula C9H5BrF6O2 B12865821 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12865821
M. Wt: 339.03 g/mol
InChI Key: HGDJGGGIZWZQBL-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Trifluoromethoxylation: The addition of a trifluoromethoxy group.

    Reduction: The reduction of a suitable intermediate to form the benzyl alcohol.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethanol for trifluoromethoxylation, and trifluoromethyl iodide for trifluoromethylation. The reduction step often involves the use of reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction to the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethoxy positions.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Oxidation: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl or diaryl derivatives.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and interaction with biological targets. These groups can enhance the compound’s stability and lipophilicity, potentially affecting its binding affinity to molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethoxy)benzyl fluoride
  • 3-Bromo-4-(trifluoromethoxy)benzyl bromide
  • 3-Bromo-4-(trifluoromethoxy)aniline

Uniqueness

Compared to similar compounds, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, solubility, and potential biological activity.

Biological Activity

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol (CAS No. 85366-65-0) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of multiple trifluoromethyl and bromine substituents, contribute to its biological activity and utility as a synthetic intermediate.

The molecular formula of this compound is C8H6BrF6OC_8H_6BrF_6O, with a molecular weight of approximately 271.03 g/mol. It exhibits a density of 1.695 g/cm³ and a boiling point of 262.5°C at 760 mmHg .

PropertyValue
Molecular FormulaC8H6BrF6O
Molecular Weight271.03 g/mol
Density1.695 g/cm³
Boiling Point262.5°C
CAS Number85366-65-0

The biological activity of this compound can be attributed to its involvement in various biochemical pathways, primarily through its role as a reagent in Suzuki–Miyaura cross-coupling reactions. This mechanism facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that may exhibit pharmacological properties.

Target Interactions

Research indicates that compounds with trifluoromethyl groups can enhance potency against certain biological targets, such as enzymes involved in neurotransmitter uptake and metabolic processes . For instance, studies have shown that the inclusion of trifluoromethyl groups can significantly increase the inhibitory potency against serotonin transporters compared to non-fluorinated analogs .

Case Studies

  • Antiparasitic Activity : A study on related compounds indicated that modifications with trifluoromethyl groups enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability, crucial for therapeutic applications .
  • Enzyme Inhibition : Research on α/β-hydrolase domain inhibitors highlighted the importance of fluorinated compounds in modulating enzyme activity. The structure-activity relationship (SAR) revealed that trifluoromethyl substitutions could lead to selective inhibition profiles against specific serine hydrolases, suggesting potential applications in drug development .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further investigation in drug design:

  • Medicinal Chemistry : Its ability to act as an intermediate allows for the synthesis of novel pharmaceuticals targeting various diseases.
  • Research Reagent : Utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways .

Properties

Molecular Formula

C9H5BrF6O2

Molecular Weight

339.03 g/mol

IUPAC Name

[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2

InChI Key

HGDJGGGIZWZQBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO

Origin of Product

United States

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